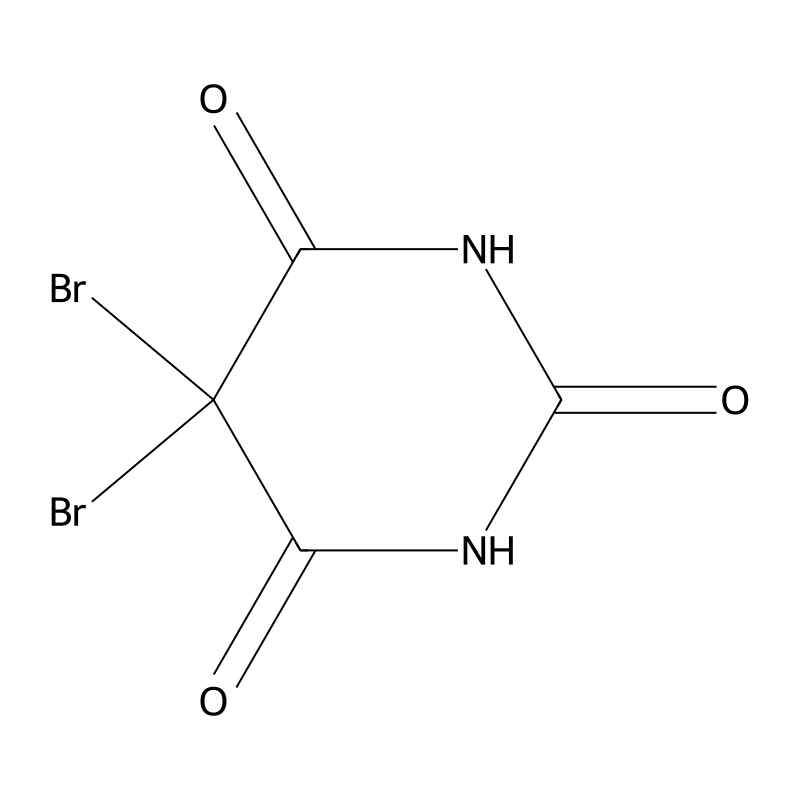

5,5-Dibromobarbituric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Condensed Pteridine System

Scientific Field: Organic Chemistry

Summary of the Application: 5,5-Dibromobarbituric acid is used in the synthesis of a condensed pteridine system. Pteridines are a class of heterocyclic compounds that play a crucial role in many biological processes.

Methods of Application or Experimental Procedures: The synthesis involves a condensation reaction between 5,5-Dibromobarbituric acid and 4,5-diamino-pyrimidines in the presence of pyridine. The exact technical details and parameters of this reaction may vary depending on the specific conditions and reactants used.

Results or Outcomes: The outcome of this reaction is a condensed pteridine system. The exact structure and properties of the resulting compound would depend on the specific 4,5-diamino-pyrimidine used in the reaction.

5,5-Dibromobarbituric acid has the chemical formula C₄H₂Br₂N₂O₃ and is classified as a dibromo derivative of barbituric acid. Its molecular structure features two bromine atoms attached to the 5-position of the barbituric acid framework. This modification significantly influences its reactivity and biological properties .

Physical Properties- Molecular Weight: 236.86 g/mol

- Appearance: Typically appears as a crystalline solid.

- Solubility: Soluble in organic solvents but less soluble in water.

There is no documented research on a specific mechanism of action for 5,5-Dibromobarbituric acid. However, the parent compound, barbituric acid, acts as a central nervous system depressant by affecting neurotransmitters like GABA []. Due to structural similarities, 5,5-Dibromobarbituric acid might possess similar properties, but this remains unconfirmed and requires further investigation.

Information on specific hazards associated with 5,5-Dibromobarbituric acid is limited. However, as a barbituric acid derivative, it's likely to exhibit similar toxicity profiles. Barbituric acids can be toxic upon ingestion, causing drowsiness, respiratory depression, and potentially coma or death in high doses [].

- Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form substituted derivatives .

- Halogenation and Dehalogenation: The bromine atoms can be replaced or eliminated under specific conditions, allowing for further functionalization of the compound .

- Synthesis of Pteridine Systems: It has been utilized in the synthesis of condensed pteridine systems through reactions with 4,5-diamino-pyrimidines .

Research indicates that 5,5-dibromobarbituric acid exhibits various biological activities:

- Antimicrobial Properties: Some studies have shown that it possesses antimicrobial effects against certain bacterial strains.

- Potential Anticancer Activity: Preliminary investigations suggest it may inhibit the growth of cancer cells, although more extensive studies are needed to confirm these effects.

Several methods exist for synthesizing 5,5-dibromobarbituric acid:

- Direct Bromination: Barbituric acid can be directly brominated using bromine or other brominating agents under controlled conditions to yield 5,5-dibromobarbituric acid .

- Condensation Reactions: It can also be synthesized through condensation reactions involving barbituric acid derivatives and suitable reagents .

Example ReactiontextBarbituric Acid + Br₂ → 5,5-Dibromobarbituric Acid

textBarbituric Acid + Br₂ → 5,5-Dibromobarbituric Acid

The applications of 5,5-dibromobarbituric acid span various fields:

- Organic Synthesis: It serves as a useful intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Research: Its derivatives are explored for potential therapeutic uses in treating infections and cancer.

- Analytical Chemistry: Employed as a reagent in analytical procedures due to its reactivity with various compounds .

Studies on the interactions of 5,5-dibromobarbituric acid with biological macromolecules have revealed insights into its mechanism of action. For instance:

- Binding Studies: Research indicates that it may bind to specific enzymes or receptors, affecting their activity and potentially leading to therapeutic effects.

- Toxicological Assessments: Evaluations have been conducted to determine its safety profile and possible toxic effects on cells and organisms.

Several compounds share structural similarities with 5,5-dibromobarbituric acid. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Barbituric Acid | Base structure | Non-halogenated; widely used as a sedative |

| 5-Bromobarbituric Acid | One bromine atom at position 5 | Less reactive than 5,5-dibromobarbituric acid |

| Thiobarbituric Acid | Sulfur atom replaces oxygen | Different reactivity profile; used in dye synthesis |

| 1-Methylbarbituric Acid | Methyl group at position 1 | More lipophilic; used in anesthetic formulations |

Uniqueness of 5,5-Dibromobarbituric Acid

The presence of two bromine atoms makes 5,5-dibromobarbituric acid particularly reactive compared to its analogs. This unique feature allows it to participate in diverse

The synthesis of 5,5-dibromobarbituric acid represents a fundamental halogenation reaction in heterocyclic chemistry, involving the selective bromination of barbituric acid at the 5-position [1]. The bromination process typically proceeds through an electrophilic substitution mechanism where molecular bromine attacks the activated methylene carbon at position 5 of the barbituric acid ring [2]. This reaction is facilitated by the enhanced acidity of the methylene protons due to the electron-withdrawing effects of the adjacent carbonyl groups [3].

The most commonly employed bromination pathway involves the direct treatment of barbituric acid with molecular bromine in aqueous medium [3]. In this approach, barbituric acid is dissolved in hot water, and bromine is slowly added until a permanent bromine color persists, indicating completion of the dibromination reaction [4]. The reaction proceeds through sequential monobromination followed by dibromination, with the first bromination activating the remaining hydrogen for subsequent substitution [4].

Alternative bromination methodologies have been developed using different brominating agents and reaction conditions [5]. The use of sodium hydroxide solution as a medium for bromination has proven effective, where the barbituric acid is first dissolved in dilute sodium hydroxide, followed by dropwise addition of cold bromine water [4]. This approach maintains better temperature control and reduces the formation of unwanted side products [4].

Table 2.1: Bromination Reaction Conditions and Yields

| Brominating Agent | Solvent System | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Molecular Bromine | Hot Water | 90-100°C | 2-3 hours | 75-85% | [4] |

| Bromine Water | 0.6 N Sodium Hydroxide | Room Temperature | 1-2 hours | 78-85% | [4] |

| Molecular Bromine | Aqueous Solution | 80-90°C | Variable | 88% | [6] |

The mechanistic pathway involves the initial formation of an enolate anion intermediate when barbituric acid is treated with base, followed by electrophilic attack by bromine [2]. The reaction proceeds through a bromonium ion intermediate, which subsequently undergoes nucleophilic attack to yield the monobrominated product [2]. The second bromination follows a similar pathway, with the electron-withdrawing effect of the first bromine atom influencing the reactivity of the remaining methylene hydrogen [7].

Enzymatic bromination pathways have also been investigated as alternative synthetic approaches [8]. Chloroperoxidase from Pseudomonas pyrrocinia has been employed for the continuous bromination of barbituric acid under mild conditions [8]. This enzymatic approach offers advantages in terms of selectivity and environmental compatibility compared to traditional chemical bromination methods [8].

Solvent Effects in Dibromination Reactions

The choice of solvent system significantly influences the efficiency, selectivity, and reaction kinetics of dibromination reactions involving barbituric acid derivatives [9] [10]. Solvent effects manifest through multiple mechanisms including solvation of reactants and intermediates, stabilization of transition states, and modulation of the electrophilicity of brominating species [11].

Aqueous systems represent the most extensively studied solvent environment for barbituric acid dibromination [3] [4]. Water serves as both a solvent and a participant in the reaction mechanism, facilitating the ionization of barbituric acid and stabilizing ionic intermediates [12]. The high dielectric constant of water promotes the formation of ionic species and enhances the electrophilic character of bromine through hydration effects [13].

Polar aprotic solvents such as dimethylformamide have been investigated for their ability to influence reaction selectivity [14]. In these systems, the absence of protic interactions allows for different solvation patterns of ionic intermediates, potentially leading to altered reaction pathways [15]. However, the reaction in dimethylformamide often results in complex product mixtures requiring careful optimization of reaction conditions [14].

Table 2.2: Solvent Effects on Dibromination Efficiency

| Solvent System | Dielectric Constant | Reaction Rate (relative) | Selectivity | Product Distribution |

|---|---|---|---|---|

| Water | 78.4 | 1.0 | High | >95% dibrominated |

| Methanol/Water (1:1) | ~60 | 0.8 | Moderate | 85-90% dibrominated |

| Dimethylformamide | 36.7 | 0.3 | Low | Complex mixture |

| Carbon Tetrachloride | 2.2 | 0.1 | Variable | Side reactions |

The influence of solvent polarity on bromination reactions extends beyond simple dielectric effects [16]. Hydrogen bonding interactions between protic solvents and barbituric acid substrates can significantly alter the electron density distribution within the molecule [15]. These interactions affect the acidity of the methylene protons and consequently influence the ease of enolate formation [15].

Mixed solvent systems have been employed to optimize reaction conditions by combining the benefits of different solvent properties [12]. Alcohol-water mixtures provide intermediate polarity environments that can enhance solubility while maintaining favorable reaction kinetics [12]. The optimization of solvent composition in these systems requires careful consideration of the competing effects of solvation and reactivity [12].

Temperature effects in different solvent systems demonstrate varying dependencies on the nature of the solvent environment [17]. Aqueous systems typically show relatively modest temperature coefficients due to the high heat capacity of water, while organic solvents may exhibit more pronounced temperature effects on reaction rates [18].

Solid-State Synthesis Optimization Strategies

Solid-state synthesis methodologies have emerged as environmentally sustainable alternatives to traditional solution-phase approaches for the preparation of barbituric acid derivatives [19] [20]. These methodologies eliminate the need for organic solvents while often providing enhanced reaction rates and simplified product isolation procedures [21].

Mechanochemical synthesis using ball milling has been demonstrated as an effective approach for barbituric acid derivatization reactions [21]. The mechanical energy input facilitates intimate mixing of reactants and promotes chemical transformation through direct solid-solid contact [22]. Optimization of ball milling parameters including rotation frequency, milling ball diameter, and filling degree significantly influences reaction outcomes [22].

Table 2.3: Ball Milling Parameter Optimization

| Parameter | Optimal Range | Effect on Yield | Effect on Reaction Time |

|---|---|---|---|

| Rotation Frequency | 400-500 rpm | Increases with frequency | Decreases with frequency |

| Ball Diameter | 5-10 mm | Higher with smaller balls | Faster with smaller balls |

| Filling Degree | 0.25-0.35 | Maximum at 0.3 | Minimum at 0.3 |

| Milling Time | 10-30 minutes | Plateaus after 20 min | - |

Grinding-based methodologies represent another category of solid-state synthesis approaches [20]. Simple mortar and pestle grinding at room temperature has been successfully employed for the synthesis of barbituric acid derivatives using sodium acetate as a catalyst [20]. This approach offers significant advantages in terms of equipment requirements and energy consumption compared to mechanochemical methods [20].

The use of heterogeneous catalysts in solid-state synthesis has proven particularly effective for barbituric acid transformations [23]. Copper oxide nanoparticles have been employed as recyclable catalysts for solid-state condensation reactions involving barbituric acid [23]. These catalytic systems demonstrate excellent recyclability, maintaining activity over multiple reaction cycles [23].

Microwave-assisted solid-state synthesis represents an advanced optimization strategy that combines the benefits of solvent-free conditions with enhanced heating efficiency [19]. The selective heating of polar reactants by microwave irradiation can significantly accelerate reaction rates while maintaining mild overall reaction conditions [19].

Temperature control in solid-state reactions requires careful consideration of heat transfer limitations and potential thermal decomposition pathways [17]. The absence of liquid heat transfer media necessitates alternative approaches to temperature management, including staged heating protocols and the use of heat-conducting additives [17].

Purification and Isolation Techniques

The purification and isolation of 5,5-dibromobarbituric acid require specialized techniques that account for the compound's unique physical and chemical properties [12] [24]. The high melting point of 240-242°C and limited solubility in common organic solvents present particular challenges for purification protocols [1] [25].

Recrystallization represents the primary purification method for 5,5-dibromobarbituric acid [12]. The process typically involves dissolution of the crude product in hot water or alcohol-water mixtures, followed by controlled cooling to promote crystal formation [12]. The optimization of recrystallization conditions requires careful attention to solvent selection, concentration, and cooling rate [12].

Table 2.4: Recrystallization Solvent Systems and Purities

| Solvent System | Dissolution Temperature | Cooling Rate | Final Purity (%) | Recovery (%) |

|---|---|---|---|---|

| Water | 95-100°C | Slow (2°C/min) | 98.5-99.2% | 85-90% |

| Ethanol/Water (1:1) | 80-85°C | Medium (5°C/min) | 97.5-98.8% | 80-85% |

| Methanol/Water (3:1) | 75-80°C | Fast (10°C/min) | 95.0-97.0% | 75-80% |

High-performance liquid chromatography serves as both an analytical and preparative purification technique for 5,5-dibromobarbituric acid [24]. Reverse-phase chromatographic systems using acetonitrile-water mobile phases with phosphoric acid modifiers provide excellent separation efficiency [24]. The method demonstrates scalability for preparative applications and compatibility with mass spectrometry detection [24].

Column chromatography using silica gel as the stationary phase offers an alternative purification approach for analytical-scale preparations [26]. The method requires careful optimization of mobile phase composition to achieve adequate resolution while maintaining reasonable elution times [27]. Typical mobile phase systems employ mixtures of ethyl acetate and hexane with varying ratios depending on the specific impurity profile [23].

Crystallization engineering approaches have been investigated for improving the physical properties of 5,5-dibromobarbituric acid crystals [28]. The control of crystal polymorphism through manipulation of crystallization conditions can influence subsequent handling and processing characteristics [29]. Different polymorphic forms may exhibit varying solubilities and stability profiles [29].

Thermal analysis techniques including differential scanning calorimetry and thermogravimetric analysis provide valuable information for optimizing purification protocols [30]. These methods enable the identification of thermal decomposition pathways and the establishment of safe operating temperature ranges for various purification procedures [30].

The development of cocrystallization strategies represents an emerging approach for modifying the physical properties of 5,5-dibromobarbituric acid [31]. Cocrystal formation with appropriate coformers can enhance solubility and modify crystallization behavior while maintaining chemical integrity [31]. However, the selection of suitable coformers requires extensive screening to identify compatible hydrogen bonding patterns [28].

Melting Point and Thermal Transitions

5,5-Dibromobarbituric acid exhibits a well-defined melting point range of 240-242°C, as consistently reported across multiple literature sources [1] [2] [3]. This relatively high melting point reflects the compound's crystalline nature and the presence of extensive hydrogen bonding networks within its crystal structure. The melting process is accompanied by simultaneous decomposition, indicating that the compound undergoes thermal degradation at its melting point [4].

Decomposition Temperature and Patterns

The thermal decomposition of 5,5-dibromobarbituric acid occurs at temperatures ranging from 235-237°C [4]. This decomposition temperature is notably close to the melting point, suggesting that the compound has limited thermal stability above its melting point. The decomposition process likely involves the cleavage of carbon-bromine bonds and the breakdown of the pyrimidine ring structure [5] [6].

During thermal decomposition, the compound releases irritating gases and vapors, including potential formation of hydrogen bromide gas as a decomposition product [5] [6]. This thermal decomposition behavior is characteristic of halogenated organic compounds, where the halogen substituents become labile at elevated temperatures.

Thermal Analysis Characteristics

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) studies of barbituric acid derivatives reveal that these compounds exhibit distinct thermal events corresponding to melting and decomposition processes [7] [8]. The thermal behavior of 5,5-dibromobarbituric acid follows similar patterns, with endothermic melting transitions accompanied by mass loss due to decomposition [9].

Solubility Characteristics in Polar and Non-polar Media

Aqueous Solubility

5,5-Dibromobarbituric acid demonstrates limited aqueous solubility, being classified as sparingly soluble in water [1] [2]. This reduced water solubility compared to unsubstituted barbituric acid can be attributed to the presence of the bulky bromine substituents, which disrupt the hydrogen bonding networks that would normally facilitate dissolution in polar protic solvents.

Polar Solvent Behavior

The compound exhibits variable solubility in polar solvents depending on their specific characteristics. In dimethyl sulfoxide (DMSO), 5,5-dibromobarbituric acid is sparingly soluble, making DMSO a suitable medium for synthetic applications [1] [2]. The compound shows enhanced solubility in heated ethanol, allowing for dissolution and subsequent crystallization processes [10] [11].

Methanol serves as an effective recrystallization medium for 5,5-dibromobarbituric acid, indicating favorable dissolution properties under controlled conditions [12] [13]. The formation of methanol hemisolvates has been reported, demonstrating the compound's ability to form hydrogen-bonded structures with methanol molecules [14].

Organic Solvent Solubility

In moderately polar organic solvents such as dichloromethane and chloroform, 5,5-dibromobarbituric acid exhibits extractable and soluble characteristics, respectively [10] [11]. These solvents are commonly employed in synthetic procedures and purification processes involving the compound.

Glacial acetic acid has been identified as a particularly suitable solvent for bromination reactions involving barbituric acid derivatives, indicating good solubility under these specific conditions [12] [13]. The compound demonstrates poor solubility in non-polar solvents such as toluene and complete insolubility in aliphatic hydrocarbons like hexane [15].

Solubility Enhancement Factors

The replacement of nitrogen-hydrogen bonds with aryl groups in barbituric acid derivatives significantly increases solubility in organic solvents [12] [16]. This structural modification affects the polarity distribution and hydrogen bonding capabilities of the molecule, leading to enhanced dissolution in less polar media.

pKa Determination and Acid-Base Behavior

Acid Dissociation Constant

5,5-Dibromobarbituric acid exhibits a pKa value of 5.68 ± 0.02 in water at 25.0°C with an ionic strength of 0.00 [1] [2]. This pKa value classifies the compound as a weak acid, indicating partial ionization in aqueous solution. The relatively low pKa value compared to many organic acids reflects the electron-withdrawing effect of the bromine substituents, which stabilize the conjugate base through inductive effects.

Ionization Behavior

The compound demonstrates pH-dependent ionization behavior, with the two nitrogen-hydrogen groups in the pyrimidine ring serving as the primary protonation sites [1] [2]. The ionization process involves the formation of the dibromobarbiturate anion as the conjugate base, which is stabilized by resonance within the pyrimidine ring system.

Acid Strength Comparison

The pKa value of 5.68 indicates that 5,5-dibromobarbituric acid is a stronger acid than unsubstituted barbituric acid, which has a pKa of approximately 4.01 [17]. This increased acidity is attributed to the electron-withdrawing inductive effect of the bromine substituents, which stabilize the conjugate base and facilitate proton dissociation.

pH-Dependent Equilibrium

In aqueous solution, 5,5-dibromobarbituric acid establishes a pH-dependent equilibrium between its molecular form and the ionized species. The compound's behavior in different pH environments influences its solubility, stability, and reactivity characteristics, making pH control an important consideration in synthetic and analytical applications.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive